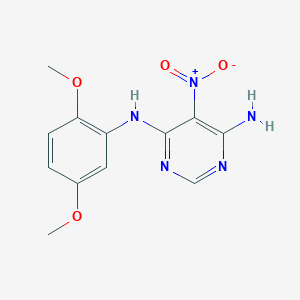

N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

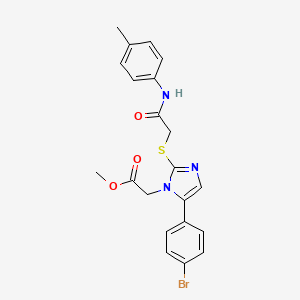

“N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine” is a complex organic compound. It seems to contain a pyrimidine ring which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, a compound “2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride” was synthesized from 1-(2,5-dimethoxyphenyl)-2-bromoethanone by reacting it with hexamine .

Aplicaciones Científicas De Investigación

Pyrimidine N-oxides and Their Oxidation

Research on pyrimidine N-oxides, specifically focusing on the oxidation of 5-nitrosopyrimidine-4, 6-diamine, reveals the formation of compounds such as 4, 6-diamino-5-nitropyrimidin-2-ol, 5-nitropyrimidine- 4, 6-diamine, and 5-nitropyrimidine-4, 6-diamine 1, 3-dioxide. These findings contribute to the understanding of pyrimidine chemistry and its potential applications in various fields, including pharmaceuticals and material science (Cowden & Jacobson, 1980).

Antiproliferative Activity of Pyrimidine Derivatives

The synthesis and evaluation of 2,6-diamino-9-benzyl-9-deazapurine and related compounds have shown significant antiproliferative activity on various cell lines, including CCRF-CEM, HL-60, HeLa S3, and L1210. This highlights the potential therapeutic applications of pyrimidine derivatives in cancer treatment (Otmar et al., 2004).

Hydrogen Bonding in Nitroaniline Analogues

Studies on hydrogen bonding in nitroaniline analogues, specifically in 2-amino-4,6-dimethoxy-5-nitropyrimidine, have elucidated the formation of sheets built from alternating rings. This research provides insights into the molecular structures and interactions of nitropyrimidine derivatives, which can have implications in the design of new materials and pharmaceutical compounds (Glidewell et al., 2003).

Rhenium(I) Polypyridine Complexes as Phosphorescent Sensors

The development of rhenium(I) polypyridine complexes functionalized with a diaminoaromatic moiety for the detection of nitric oxide (NO) showcases the potential of these complexes as phosphorescent sensors. These findings could lead to advances in the development of diagnostic tools and sensors in biomedical applications (Choi et al., 2013).

Ring Transformation in Pyrimidinones

Research on the ring transformation of 3-methyl-5-nitropyrimidin-4(3H)-one has demonstrated its reactivity with carbonyl compounds, leading to the formation of 3,5-difunctionalized 4-pyridones, 4,5-disubstituted pyrimidines, and functionalized 4-aminopyridines. These transformations highlight the versatility of pyrimidinones in synthetic chemistry, with potential applications in drug development and material science (Nishiwaki et al., 2003).

Mecanismo De Acción

Target of Action

Related compounds such as 4-bromo-2,5-dimethoxyphenethylamine have been found to interact with the 5-hydroxytryptamine receptor 2c and 5-hydroxytryptamine receptor 2a .

Mode of Action

Similar compounds have been found to act as partial agonists at the 5-hydroxytryptamine receptor 2c and 5-hydroxytryptamine receptor 2a . This suggests that N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine may interact with these receptors, leading to changes in cellular signaling.

Pharmacokinetics

Related compounds such as 4-bromo-2,5-dimethoxyphenethylamine have been found to have a half-life of approximately 248 ± 320 hours . This suggests that N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine may have similar ADME properties.

Propiedades

IUPAC Name |

4-N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c1-20-7-3-4-9(21-2)8(5-7)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEUEUHNRYVEJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-thiophen-2-ylacetate](/img/structure/B2797299.png)

![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2797300.png)

![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-phenylchromen-4-one](/img/structure/B2797301.png)

![2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2797303.png)

![Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate](/img/structure/B2797313.png)

![(E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2797315.png)

![6-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2797316.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2797322.png)